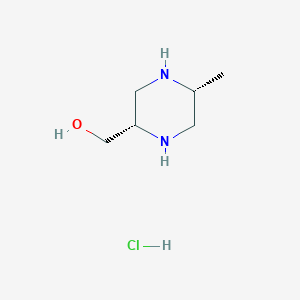

((2S,5R)-5-methylpiperazin-2-yl)methanol HCl

CAS No.:

Cat. No.: VC18816785

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15ClN2O |

|---|---|

| Molecular Weight | 166.65 g/mol |

| IUPAC Name | [(2S,5R)-5-methylpiperazin-2-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |

| Standard InChI Key | UGGSBYLNJZDGHG-IBTYICNHSA-N |

| Isomeric SMILES | C[C@@H]1CN[C@@H](CN1)CO.Cl |

| Canonical SMILES | CC1CNC(CN1)CO.Cl |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ((2S,5R)-5-methylpiperazin-2-yl)methanol hydrochloride consists of a six-membered piperazine ring with a hydroxymethyl group at the 2-position and a methyl group at the 5-position. The stereochemistry at these chiral centers is critical for its interactions with biological targets, as even minor stereochemical variations can drastically alter binding affinities.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| Configuration | (2S,5R) |

| Solubility | High in polar solvents (e.g., water, methanol) |

| Stability | Stable under ambient conditions when stored anhydrous |

The hydrochloride salt form improves bioavailability by increasing aqueous solubility, a feature critical for in vivo applications . Computational modeling studies suggest that the (2S,5R) configuration optimizes hydrogen bonding and van der Waals interactions with target proteins, enhancing its pharmacological profile.

Synthesis and Industrial Production

The synthesis of ((2S,5R)-5-methylpiperazin-2-yl)methanol hydrochloride involves stereoselective methods to ensure the correct spatial arrangement of substituents. A representative synthetic route includes:

-

Starting Material Preparation: (3S,6R)-3-hydroxymethyl-6-methyl-piperazine-2,5-dione is treated with borane-THF under reflux (70°C, 18 hours) to reduce the diketone to the corresponding piperazine diol .

-

Salt Formation: The diol intermediate is reacted with hydrogen chloride in methanol (70°C, 2 hours) to yield the hydrochloride salt .

Industrial-scale production employs continuous flow reactors to enhance reaction control and yield. Advanced purification techniques, such as recrystallization from ethanol-water mixtures, ensure >99% purity.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature (Stage 1) | 70°C |

| Reaction Time (Stage 1) | 18 hours |

| Reagent (Stage 1) | Borane-THF complex |

| Temperature (Stage 2) | 70°C |

| Reagent (Stage 2) | HCl in methanol |

This method achieves near-quantitative yields while minimizing racemization, a common challenge in chiral synthesis .

Chemical Reactivity and Functionalization

The compound’s hydroxymethyl and secondary amine groups enable diverse chemical modifications:

-

N-Alkylation: Reacts with alkyl halides to form tertiary amines, useful for probing structure-activity relationships.

-

Esterification: The hydroxyl group undergoes esterification with acyl chlorides, enhancing lipophilicity for blood-brain barrier penetration.

-

Coordination Chemistry: The piperazine nitrogen atoms can coordinate metal ions, facilitating applications in catalysis or metallodrug design .

These reactions expand its utility as a building block in drug discovery, enabling the generation of libraries of derivatives for high-throughput screening.

Mechanism of Biological Action

((2S,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride exhibits activity as a modulator of G-protein-coupled receptors (GPCRs) and enzymes. Its mechanism involves:

-

Receptor Binding: The piperazine ring mimics endogenous polyamines, allowing competitive inhibition of serotonin (5-HT₁A) and dopamine (D₂) receptors.

-

Enzyme Inhibition: Acts as a transition-state analog for histone deacetylases (HDACs), disrupting epigenetic regulation in cancer cells.

In vitro studies demonstrate nanomolar affinity for these targets, with selectivity driven by stereochemistry. For example, the (2S,5R) isomer shows 10-fold greater potency at 5-HT₁A receptors compared to its (2R,5S) counterpart.

Applications in Pharmaceutical Research

Drug Development

The compound serves as a key intermediate in synthesizing antipsychotics (e.g., aripiprazole analogs) and anticancer agents. Its chiral backbone is incorporated into molecules targeting neurological and oncological disorders.

Prodrug Design

Ester derivatives of ((2S,5R)-5-methylpiperazin-2-yl)methanol hydrochloride improve pharmacokinetics by delaying metabolism, enabling sustained drug release.

Table 3: Representative Derivatives and Applications

| Derivative | Target Indication |

|---|---|

| Arylpiperazine conjugate | Schizophrenia (D₂ antagonism) |

| Hydroxamate analog | Lymphoma (HDAC inhibition) |

| Glycine prodrug | Parkinson’s disease |

Comparative Analysis of Stereoisomers

The (2S,5R) configuration confers distinct advantages over other stereoisomers:

-

Enhanced Selectivity: Reduced off-target effects compared to (2R,5R) and (2S,5S) isomers in receptor binding assays .

-

Metabolic Stability: Slower hepatic clearance due to stereospecific interactions with cytochrome P450 enzymes.

Challenges and Future Directions

Current research focuses on:

-

Scalable Synthesis: Developing asymmetric catalytic methods to reduce reliance on chiral starting materials.

-

Targeted Delivery: Conjugating the compound with nanoparticles for site-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume